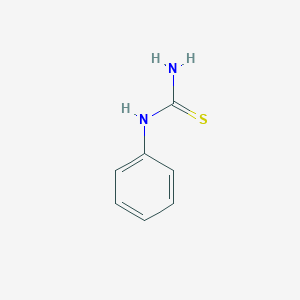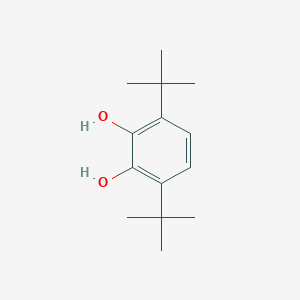
3,6-Di-tert-butyl-catechol
描述
3,6-Di-tert-butyl-catechol, also known as 3,6-di-tert-butyl-1,2-dihydroxybenzene, is an organic compound with the molecular formula C14H22O2. It is a derivative of catechol, where the hydrogen atoms at the 3 and 6 positions of the benzene ring are replaced by tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 3,6-Di-tert-butyl-catechol can be synthesized through the alkylation of catechol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Catechol is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the tert-butyl groups at the 3 and 6 positions of the catechol ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often used as an antioxidant in various applications.
化学反应分析
Types of Reactions: 3,6-Di-tert-butyl-catechol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 3,6-di-tert-butyl-o-benzoquinone. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to catechol derivatives under specific conditions.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: 3,6-di-tert-butyl-o-benzoquinone.
Reduction: Catechol derivatives.
Substitution: Various substituted catechol derivatives depending on the electrophile used.
科学研究应用
3,6-Di-tert-butyl-catechol has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of oxidation reactions and as a ligand in coordination chemistry.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in preventing oxidative damage in cells.
Industry: It is used as an antioxidant in the stabilization of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3,6-di-tert-butyl-catechol primarily involves its antioxidant properties. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and antioxidant defense mechanisms.
相似化合物的比较
3,5-Di-tert-butyl-catechol: Another derivative of catechol with tert-butyl groups at the 3 and 5 positions.
4-tert-Butyl-catechol: A catechol derivative with a single tert-butyl group at the 4 position.
2,6-Di-tert-butyl-4-methylphenol (BHT): A phenolic antioxidant with tert-butyl groups at the 2 and 6 positions and a methyl group at the 4 position.
Uniqueness: 3,6-Di-tert-butyl-catechol is unique due to the specific positioning of the tert-butyl groups, which enhances its antioxidant properties and makes it particularly effective in stabilizing materials against oxidative degradation. Its structure also allows for specific interactions in coordination chemistry and other applications.
属性
IUPAC Name |
3,6-ditert-butylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-7-8-10(14(4,5)6)12(16)11(9)15/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNKPPMBBTUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)C(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395381 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15512-06-8 | |
| Record name | 3,6-di-tert-butyl-catechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

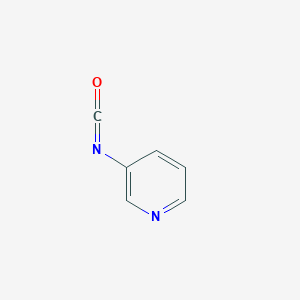
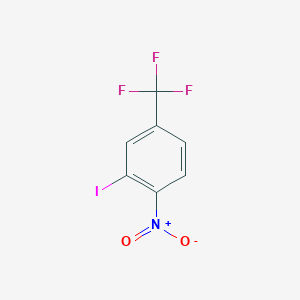
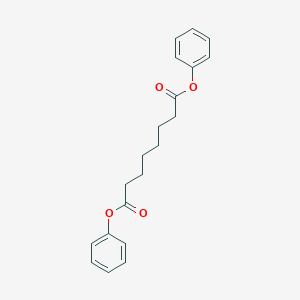
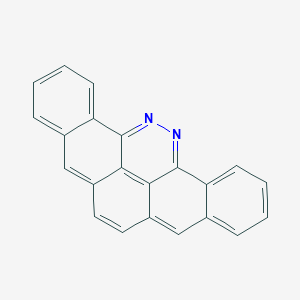
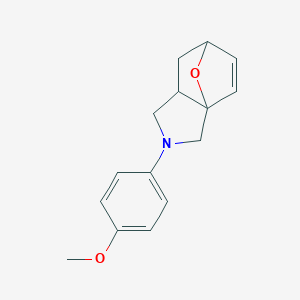
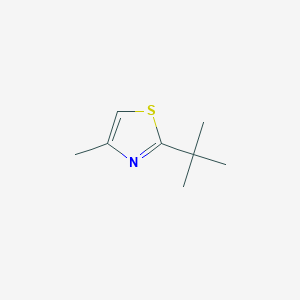
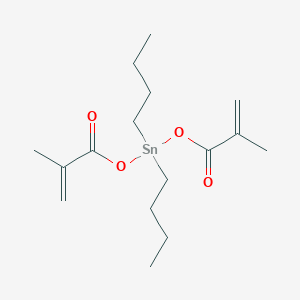

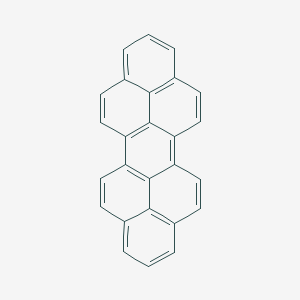
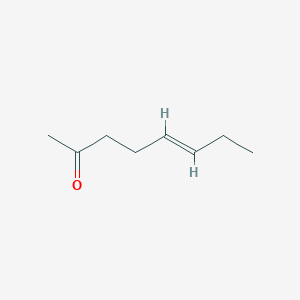
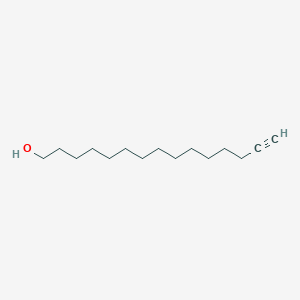
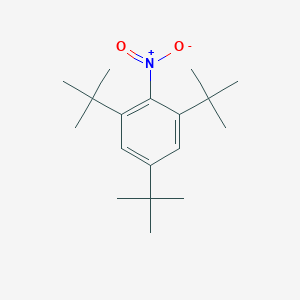
![4-(4-tetracyclo[6.2.1.13,6.02,7]dodecanyl)tetracyclo[6.2.1.13,6.02,7]dodecane](/img/structure/B91261.png)
